5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline Intermediate: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form a pyrazoline intermediate.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization to form the pyrazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it binds to metal ions such as cadmium through a photoinduced electron transfer mechanism, resulting in changes in fluorescence intensity . In medicinal applications, the compound may interact with enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar synthetic routes and applications.
3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative used as a fluorescent chemosensor.
Uniqueness
5-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective fluorescent chemosensor for cadmium ions sets it apart from other similar compounds .
Properties
CAS No. |
438482-10-1 |
---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4g/mol |
IUPAC Name |
5-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-13-7-9-14(10-8-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)5-2-6-19(23)24/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,23,24) |
InChI Key |
JRWDDCGBZKBHNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O |
solubility |
35.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.